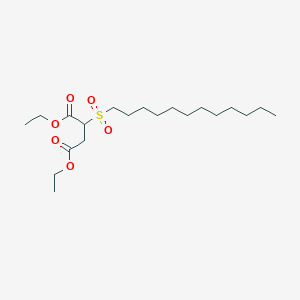
Azido(triphenyl)phosphanium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido(triphenyl)phosphanium;silver is a compound that combines the azido group (–N₃) with triphenylphosphine and silver
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azido(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with an azide source, such as sodium azide, in the presence of a silver salt. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
Azido(triphenyl)phosphanium;silver undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Copper(I) for cycloaddition reactions.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Azido(triphenyl)phosphanium;silver has several scientific research applications:
Organic Synthesis: Used in the synthesis of various heterocycles and as a reagent in the Staudinger reaction.
Materials Science:
Bioconjugation: Utilized in Staudinger ligation for labeling biomolecules.
Mechanism of Action
The mechanism of action of azido(triphenyl)phosphanium;silver primarily involves the reactivity of the azido group. In the Staudinger reaction, triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then loses nitrogen to form an iminophosphorane. This intermediate can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug.
Properties
CAS No. |
61062-63-3 |
|---|---|
Molecular Formula |
C18H15AgN3P+ |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
azido(triphenyl)phosphanium;silver |
InChI |
InChI=1S/C18H15N3P.Ag/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI Key |
YXSWUVOLCBBIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)


![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)

![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)




